molecular formula C6H3BrFNO B14072735 5-Bromo-4-fluoropicolinaldehyde

5-Bromo-4-fluoropicolinaldehyde

Cat. No.: B14072735
M. Wt: 204.00 g/mol
InChI Key: SAMGAZPNOAMJGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoropicolinaldehyde typically involves the halogenation of picolinaldehyde derivatives. One common method is the bromination of 4-fluoropicolinaldehyde using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-fluoropicolinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-4-fluoropicolinaldehyde is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a precursor for the synthesis of fluorescent probes and other bioactive molecules. Its derivatives may exhibit interesting biological activities, making it valuable for drug discovery and development .

Medicine: The unique chemical structure of this compound allows for the exploration of novel mechanisms of action and molecular targets .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial processes .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-fluoropicolinaldehyde is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C6H3BrFNO

Molecular Weight

204.00 g/mol

IUPAC Name

5-bromo-4-fluoropyridine-2-carbaldehyde

InChI

InChI=1S/C6H3BrFNO/c7-5-2-9-4(3-10)1-6(5)8/h1-3H

InChI Key

SAMGAZPNOAMJGI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1F)Br)C=O

Origin of Product

United States

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